tert-Butyl (4-chloro-3-(difluoromethoxy)-5-nitropyridin-2-yl)carbamate tert-Butyl (4-chloro-3-(difluoromethoxy)-5-nitropyridin-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1956322-97-6
VCID: VC15812437
InChI: InChI=1S/C11H12ClF2N3O5/c1-11(2,3)22-10(18)16-8-7(21-9(13)14)6(12)5(4-15-8)17(19)20/h4,9H,1-3H3,(H,15,16,18)
SMILES:
Molecular Formula: C11H12ClF2N3O5
Molecular Weight: 339.68 g/mol

tert-Butyl (4-chloro-3-(difluoromethoxy)-5-nitropyridin-2-yl)carbamate

CAS No.: 1956322-97-6

Cat. No.: VC15812437

Molecular Formula: C11H12ClF2N3O5

Molecular Weight: 339.68 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (4-chloro-3-(difluoromethoxy)-5-nitropyridin-2-yl)carbamate - 1956322-97-6

Specification

CAS No. 1956322-97-6
Molecular Formula C11H12ClF2N3O5
Molecular Weight 339.68 g/mol
IUPAC Name tert-butyl N-[4-chloro-3-(difluoromethoxy)-5-nitropyridin-2-yl]carbamate
Standard InChI InChI=1S/C11H12ClF2N3O5/c1-11(2,3)22-10(18)16-8-7(21-9(13)14)6(12)5(4-15-8)17(19)20/h4,9H,1-3H3,(H,15,16,18)
Standard InChI Key MXFIRUSQVKQBQP-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=NC=C(C(=C1OC(F)F)Cl)[N+](=O)[O-]

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The compound’s backbone consists of a pyridine ring substituted at the 2-, 3-, 4-, and 5-positions. Key functional groups include:

  • Nitro group (-NO₂) at position 5, which strongly withdraws electrons, activating the ring for electrophilic substitution.

  • Difluoromethoxy group (-OCF₂H) at position 3, contributing steric bulk and influencing lipophilicity.

  • Chlorine atom at position 4, enhancing reactivity toward cross-coupling reactions.

  • tert-Butyl carbamate at position 2, serving as a protective group for amines in multistep syntheses .

The IUPAC name, tert-butyl N-[4-chloro-3-(difluoromethoxy)-5-nitropyridin-2-yl]carbamate, reflects these substituents systematically .

Spectroscopic and Computational Data

  • InChI Key: MXFIRUSQVKQBQP-UHFFFAOYSA-N .

  • Canonical SMILES: CC(C)(C)OC(=O)NC1=NC=C(C(=C1OC(F)F)Cl)N+[O-] .

  • Predicted pKa: 9.80 ± 0.70, indicating moderate basicity influenced by the nitro and carbamate groups .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves sequential functionalization of a pyridine precursor:

  • Nitration: Introduction of the nitro group at position 5 using mixed acid (H₂SO₄/HNO₃) under controlled temperatures.

  • Chlorination: Electrophilic chlorination at position 4 via N-chlorosuccinimide (NCS) in dichloromethane.

  • Difluoromethoxylation: Reaction of the 3-hydroxypyridine intermediate with chlorodifluoromethane (ClCF₂H) in the presence of a base.

  • Carbamate Protection: Coupling with di-tert-butyl dicarbonate (Boc₂O) to install the tert-butyl carbamate group at position 2 .

Optimization Challenges

  • Regioselectivity: Nitration and chlorination require precise temperature control (-10°C to 0°C) to avoid polysubstitution.

  • Stability: The nitro group may undergo unintended reduction during storage; suppliers recommend inert atmospheres and desiccants .

Physical and Chemical Properties

Physicochemical Profile

PropertyValueSource
Molecular Weight339.68 g/mol
Density1.472 ± 0.06 g/cm³
Boiling Point381.2 ± 42.0 °C (Predicted)
SolubilityInsoluble in water; soluble in DMSO, DMF
Storage Conditions-20°C, inert atmosphere

Reactivity Insights

  • Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, a key step in pharmaceutical intermediates.

  • Carbamate Deprotection: Acidic conditions (HCl/dioxane) cleave the Boc group, yielding a primary amine .

Comparison with Related Pyridine Carbamates

Structural Analogues

  • tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate (CAS 893423-62-6): Replaces difluoromethoxy and nitro groups with formyl and chlorine. The aldehyde enables Schiff base formation but lacks the nitro group’s electron-withdrawing effects .

  • 4-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one (CAS 1439897-66-1): Lacks halogen and nitro substituents, reducing electrophilic reactivity but improving solubility .

Reactivity and Application Contrasts

CompoundKey ReactivityPrimary Use
1956322-97-6Nitro reduction, cross-couplingKinase inhibitors
893423-62-6Aldehyde condensationAntimicrobial agents
1439897-66-1Lactam formationAntiviral therapies

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